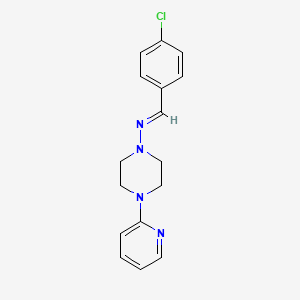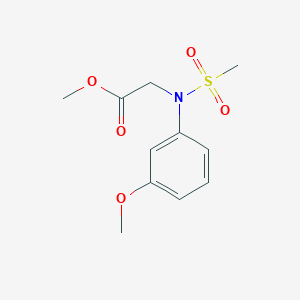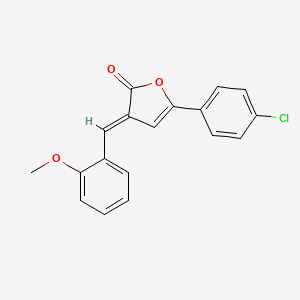
N-(4-chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A scalable and facile synthetic process for related piperazine derivatives highlights the potential for efficient production. For instance, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride demonstrates the feasibility of synthesizing complex piperazine derivatives through a series of well-established reactions, including acylation, deprotection, and salt formation (Daiyan Wei et al., 2016).
Molecular Structure Analysis
Molecular structure analyses of similar compounds reveal detailed conformational characteristics. For example, the piperidine ring in certain compounds adopts a twisted chair conformation, providing insights into the spatial arrangement that could influence the reactivity and interaction of N-(4-chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine (J. Sundar et al., 2011).
Chemical Reactions and Properties
Research on the reactivity of N-(2-pyridinyl)piperazines underlines the chemical versatility of piperazine derivatives. A study by Ishii et al. demonstrated a novel carbonylation reaction involving N-(2-pyridinyl)piperazines, highlighting the potential for diverse chemical transformations that could be applicable to N-(4-chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine (Y. Ishii et al., 1997).
Physical Properties Analysis
While specific studies on the physical properties of N-(4-chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine are not available, related research can provide a basis for understanding. For instance, the synthesis and characterization of polymer(fiber)-supported-N-(4-pyridinyl)piperazidine suggest that modifications to the piperazine core can significantly alter physical properties such as solubility and stability (Xu Wang-sheng, 2011).
Chemical Properties Analysis
Insights into the chemical properties of piperazine derivatives are provided by studies on their interaction with other molecules. For example, the molecular interaction of a piperazine antagonist with the CB1 cannabinoid receptor highlights the specificity and binding affinities that could be relevant to understanding the chemical behavior of N-(4-chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine (J. Shim et al., 2002).
Applications De Recherche Scientifique
Structural and Chemical Properties
Research on derivatives of piperazine, such as N-(4-chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, has shown promising results in the field of structural chemistry and materials science. For example, studies have synthesized derivatives with the pyrido[1,2-c]pyrimidine imide moiety, displaying higher selectivity to certain receptors. These compounds have been examined using techniques like solid-state NMR spectroscopy and X-ray crystallography to understand their structural characteristics, such as chemical shifts and crystal structures, providing insights into their molecular interactions and stability mechanisms (Pisklak et al., 2008).
Antimicrobial and Anticancer Potential
Another aspect of research involves evaluating the antimicrobial and anticancer properties of piperazine derivatives. Compounds synthesized from 2-chloro-3-hetarylquinolines, for instance, have been tested for their antibacterial and anticancer activities. Certain derivatives have demonstrated potent antibacterial activity against specific strains like S. aureus, as well as a broad range of activity against various tumor cell lines, highlighting their potential in developing new therapeutic agents (Bondock & Gieman, 2015).
Ligand and Polymer Chemistry
Research has also focused on the synthesis of ligands and polymers utilizing piperazine derivatives. The creation of a linear piperazine-pyridine ligand and its coordination polymer with metals like Hg2+ has been explored, revealing the potential of these compounds in forming complex structures with significant applications in materials science and coordination chemistry (Niu et al., 2001).
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c17-15-6-4-14(5-7-15)13-19-21-11-9-20(10-12-21)16-3-1-2-8-18-16/h1-8,13H,9-12H2/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMJKZFCVKPSPT-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-chlorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)
![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)
![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)
![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)
![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)


![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)
